molecular formula C11H15NO B2765773 3-(Cyclobutylmethylamino)phenol CAS No. 1502271-50-2

3-(Cyclobutylmethylamino)phenol

Cat. No. B2765773
CAS RN: 1502271-50-2
M. Wt: 177.247
InChI Key: SVKLQANYYUUYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclobutylmethylamino)phenol is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.2429 . It is a phenolic compound, which means it contains a phenol moiety, an aromatic ring with a hydroxyl group .


Synthesis Analysis

Phenolic compounds like 3-(Cyclobutylmethylamino)phenol can be synthesized through various methods. One such method involves the ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement .


Molecular Structure Analysis

The molecular structure of phenolic compounds plays a significant role in their properties and activities. The structure of phenols is presented with its consequence for physical properties, such as values of melting and boiling points, solubility in water, pKa, and Log P . The influence of activating and deactivating substituents on the properties is also crucial .


Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione .


Physical And Chemical Properties Analysis

Phenolic compounds have specific chemical properties such as acidity and formation of radicals which are directly linked with their important and key biological activities such as antioxidant properties . The chemical structure of phenols has consequences for their physical properties, including values of melting and boiling points, solubility in water, pKa, and Log P .

Mechanism of Action

Phenolic compounds like 3-(Cyclobutylmethylamino)phenol can interact with proteins, altering their structure and properties . They can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . Phenolic compounds are primarily indicated for minor sore throat pain, sore mouth, minor mouth irritation, and pain associated with canker sores .

Safety and Hazards

Phenolic compounds, including 3-(Cyclobutylmethylamino)phenol, can pose potential risks to the environment and human beings if not handled properly . They can cause severe skin burns and eye damage, respiratory irritation, drowsiness, or dizziness .

Future Directions

Phenolic compounds are gaining considerable attention due to their potential safety and therapeutic effect . They exhibit potent antimicrobial activity against various clinically relevant pathogens associated with microbial infection and sensitize multi-drug resistance strains to bactericidal or bacteriostatic antibiotics . Future research will likely focus on enhancing the antimicrobial activity of these compounds and reducing the minimal concentrations needed .

properties

IUPAC Name

3-(cyclobutylmethylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-6-2-5-10(7-11)12-8-9-3-1-4-9/h2,5-7,9,12-13H,1,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKLQANYYUUYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclobutylmethylamino)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.